![molecular formula C7H11BrO2 B2819949 4-Bromo-2,2-dimethylpent-4-enoic acid CAS No. 1187330-11-5](/img/structure/B2819949.png)
4-Bromo-2,2-dimethylpent-4-enoic acid
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Overview
Description
4-Bromo-2,2-dimethylpent-4-enoic acid is a chemical compound with the CAS Number: 1187330-11-5 . It has a molecular weight of 207.07 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2,2-dimethylpent-4-enoic acid . The InChI code is 1S/C7H11BrO2/c1-5(8)4-7(2,3)6(9)10/h1,4H2,2-3H3,(H,9,10) . This indicates that the compound has a bromine atom attached to the 4th carbon in the pent-4-enoic acid structure, with two methyl groups attached to the 2nd carbon.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Halogen Bonding and Molecular Interactions
- Influence of Methoxy-substituents on Halogen Bonds : A study on 4-bromo-3,5-di(methoxy)benzoic acid highlighted the impact of methoxy-substituents on the strength of Br…Br type II halogen bonds. The research found that these substituents significantly shorten the Br…Br distance, affecting the molecule's crystal structure and intermolecular interactions, suggesting potential utility in designing molecular materials with specific properties (Raffo et al., 2016).
Acid-Amide Hydrogen Bonding
- Intermolecular Hydrogen Bonding in Acid-Amide : Another study explored the self-complementarity of a 2,2-dimethylbutynoic acid derivative in forming intermolecularly hydrogen-bonded dimers. This work demonstrates the acid's role in molecular recognition and could have implications for the development of novel molecular assemblies or materials (Wash et al., 1997).
Organocatalysis and Natural Product Synthesis
- Enantioselective Organocatalyzed Bromolactonizations : Research into asymmetric bromolactonization reactions of δ-unsaturated carboxylic acids revealed that certain chiral squaramide hydrogen-bonding organocatalysts can cyclize 5-arylhex-5-enoic acids into bromolactones with high enantiomeric excesses. This method has applications in the enantioselective synthesis of sesquiterpenoids, demonstrating the acid's potential utility in organic synthesis and drug development (Aursnes et al., 2016).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin burns and eye damage, and is harmful if inhaled . Precautionary measures include avoiding breathing the compound’s mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-2,2-dimethylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-5(8)4-7(2,3)6(9)10/h1,4H2,2-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPMSLCJMXNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=C)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,2-dimethylpent-4-enoic acid |
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